Xanthochymol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

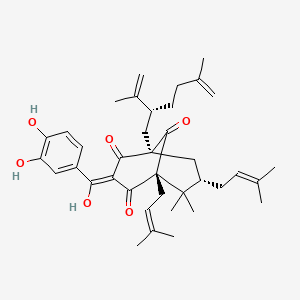

The compound Xanthochymol is a complex organic molecule with a unique structure. It features multiple functional groups, including hydroxyl, methylene, and trione groups, making it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclo[3.3.1]nonane structure. This is followed by the introduction of the isopropenyl, methyl, and methylene groups through a series of reactions, including alkylation, hydroxylation, and oxidation. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The trione groups can be reduced to form diols or alcohols.

Substitution: The methylene groups can undergo nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the trione groups can produce diols or alcohols.

Applications De Recherche Scientifique

Anticancer Properties

Xanthochymol exhibits significant anticancer effects, particularly against colon cancer cells. Research indicates that it preferentially inhibits the growth of cancerous cells while sparing non-malignant cells. This selective action is attributed to its ability to modulate cellular signaling pathways involved in cell proliferation and apoptosis.

| Study | Cancer Type | Findings |

|---|---|---|

| Colon Cancer | Inhibited growth of cancer cells compared to non-malignant cells. | |

| Skin Melanoma | Exhibited pro-apoptotic and anti-angiogenic effects. |

Metabolic Syndrome and Diabetes

This compound has shown promise in treating metabolic syndrome and related disorders. Studies indicate its potential to activate the farnesoid X receptor (FXR), which plays a crucial role in glucose and lipid metabolism. This activation could lead to therapeutic strategies for conditions such as fatty liver disease and type 2 diabetes.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are well-documented. It modulates the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation in various models.

Dermatological Applications

In dermatology, this compound has been explored for its potential benefits in skin health. It shows efficacy in improving skin elasticity and reducing acne by inhibiting bacterial growth and modulating inflammatory responses.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- A study on diabetic wound healing indicated that this compound supplementation enhanced healing rates by modulating inflammatory responses and promoting angiogenesis.

- Another case demonstrated its application in managing skin conditions characterized by excessive inflammation and microbial presence, showcasing its dual role as an antimicrobial and anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trione groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The isopropenyl and methyl groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives with different functional groups, such as:

- Xanthochymol

- This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical reactivity. The combination of hydroxyl, methylene, and trione groups provides a versatile platform for various chemical transformations, making it distinct from other similar compounds.

Propriétés

Formule moléculaire |

C38H50O6 |

|---|---|

Poids moléculaire |

602.8 g/mol |

Nom IUPAC |

(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-/t27-,28+,37+,38-/m1/s1 |

Clé InChI |

TZZQZCIACNYHBG-NDVZVQCQSA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

SMILES isomérique |

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CCC(=C)C)C(=C)C)C |

SMILES canonique |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |

Synonymes |

xanthochymol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.